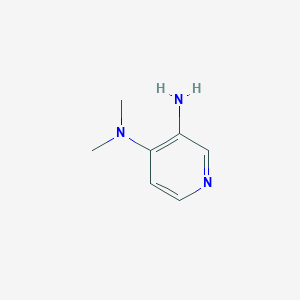

4-N,4-N-dimethylpyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-dimethylpyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATHJYKIAVEEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5028-28-4 | |

| Record name | 4-N,4-N-dimethylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 N,4 N Dimethylpyridine 3,4 Diamine and Its Precursors

Classical and Contemporary Approaches to Pyridine (B92270) Core Functionalization

The functionalization of the pyridine ring is challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. However, this property makes it susceptible to nucleophilic attack, a feature often exploited in synthetic strategies.

The synthesis of the key precursor, 3,4-diaminopyridine (B372788), is a multi-step process that strategically introduces two amino groups onto the pyridine ring. A common and effective route begins with a more readily available substituted pyridine, such as 4-methoxypyridine (B45360). google.com This classical approach involves a sequence of nitration, nucleophilic aromatic substitution, and reduction.

The process can be summarized in the following steps:

Nitration: 4-methoxypyridine is nitrated to introduce a nitro group at the C3 position, yielding 4-methoxy-3-nitropyridine. This reaction is typically carried out using strong nitrating agents like fuming nitric acid in the presence of concentrated sulfuric acid. google.com

Amination: The methoxy (B1213986) group at the C4 position is subsequently replaced by an amino group. This is a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group at C3 activates the C4 position for attack by a nucleophile, in this case, ammonia. google.com This step produces 4-amino-3-nitropyridine (B158700).

Reduction: The final step in forming the precursor is the reduction of the nitro group at C3 to a primary amine. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), is a highly efficient method for this transformation, yielding the desired 3,4-diaminopyridine. google.com

Table 1: Synthetic Route to 3,4-diaminopyridine Precursor This interactive table summarizes the key steps in a classical synthesis of 3,4-diaminopyridine.

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Methoxypyridine | Fuming Nitric Acid, Sulfuric Acid | 4-Methoxy-3-nitropyridine | Electrophilic Nitration |

| 2 | 4-Methoxy-3-nitropyridine | Strong Ammonia Water | 4-Amino-3-nitropyridine | Nucleophilic Aromatic Substitution |

| 3 | 4-Amino-3-nitropyridine | H₂, Pd/C Catalyst | 3,4-Diaminopyridine | Catalytic Hydrogenation (Reduction) |

The conversion of 3,4-diaminopyridine to 4-N,4-N-dimethylpyridine-3,4-diamine requires the selective methylation of the amino group at the C4 position. Achieving this regioselectivity is crucial and relies on the inherent electronic differences between the two amino groups. The N4-amino group is generally more nucleophilic and basic than the N3-amino group. This is because the C3 position is more electron-deficient due to the inductive effect of the ring nitrogen, which reduces the electron-donating ability of the attached amino group.

This difference in nucleophilicity allows for selective reaction at the N4 position under controlled conditions. Two primary methods can be proposed for this transformation:

Direct Alkylation: Using a stoichiometric amount of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base can achieve selective dimethylation at the more reactive N4-amine. Careful control of temperature and reagent stoichiometry is necessary to prevent over-alkylation or reaction at the N3-amine.

Reductive Amination: A highly selective and common method for N-methylation is the Eschweiler-Clarke reaction. This involves treating the diamine with formaldehyde (B43269) and formic acid. The more nucleophilic N4-amine would react preferentially with formaldehyde to form an iminium ion, which is then reduced by formic acid. Repeating this sequence yields the N,N-dimethylated product. Alternatively, other reducing agents like sodium triacetoxyborohydride (B8407120) can be used with formaldehyde.

Table 2: Potential Methods for Regioselective N4-Dimethylamination This interactive table outlines and compares potential methodologies for the selective dimethylamination step.

| Method | Methyl Source | Reducing Agent / Base | Key Considerations |

|---|---|---|---|

| Direct Alkylation | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) | Non-nucleophilic base (e.g., K₂CO₃, Hunig's base) | Requires strict control of stoichiometry and temperature to ensure selectivity for the N4-amine and prevent quaternization of the pyridine nitrogen. |

| Reductive Amination (Eschweiler-Clarke) | Formaldehyde (CH₂O) | Formic Acid (HCOOH) | A classic, metal-free method. The reaction is typically driven to completion to form the dimethylamino group. Selectivity is high for the more nucleophilic amine. |

| Reductive Amination (Modern) | Formaldehyde (CH₂O) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Offers milder reaction conditions compared to the Eschweiler-Clarke reaction, with high chemoselectivity for reductive amination over reduction of other functional groups. |

Advanced Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. This includes the use of catalysts to improve reaction rates and selectivity, and the evaluation of synthetic routes based on principles like atom economy.

Catalysis is integral to the synthesis of this compound and its precursors. As mentioned, the reduction of 4-amino-3-nitropyridine is efficiently achieved through heterogeneous catalysis using Pd/C. google.com This method is preferred over older techniques (e.g., using stoichiometric metals like tin or iron in acid) due to its high efficiency, cleaner reaction profile, and easier product isolation.

While the core synthesis relies on established catalytic methods, advanced strategies in pyridine functionalization could offer alternative routes. For instance, direct C-H functionalization is a cutting-edge area that aims to form C-N bonds directly on the pyridine ring, potentially bypassing multi-step sequences involving nitration and reduction. researchgate.netacs.org Furthermore, organocatalysis, which uses small organic molecules to accelerate reactions, presents opportunities for developing metal-free synthetic pathways. For example, novel diaminopyridine derivatives have themselves been developed as highly potent nucleophilic organocatalysts, demonstrating the utility of this compound class. nih.gov

The principles of green chemistry encourage the design of syntheses that maximize the incorporation of reactant atoms into the final product (high atom economy) and minimize waste. primescholars.com

Classical Route Analysis : The synthesis starting from 4-methoxypyridine has mixed performance in this regard. The initial nitration step often uses a large excess of fuming nitric and sulfuric acids, which are hazardous and generate significant acidic waste, resulting in poor atom economy and a high environmental factor (E-factor). google.com

Catalytic Hydrogenation : In contrast, the catalytic reduction of the nitro group is a highly atom-economical step. The theoretical byproduct is only water, and the catalyst can be recovered and reused, aligning well with green chemistry principles. acs.org

Alternative Approaches : Modern methods like microwave-assisted synthesis are being explored for the production of pyridine derivatives. nih.gov These techniques can dramatically reduce reaction times, lower energy consumption, and sometimes allow for solvent-free reactions, thereby lessening the environmental impact. nih.govresearchgate.net Direct C-H amination, if developed for this system, would represent a significant improvement in atom economy by eliminating the need for activating groups and the associated waste streams.

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

Selectivity is the cornerstone of synthesizing complex molecules like this compound.

Regioselectivity : The synthesis is governed by regioselectivity at two key stages. First, the nitration of 4-methoxypyridine is directed to the C3 position. Second, and more critically, the dimethylamination must selectively occur at the N4-amino group. This is achieved by exploiting the higher nucleophilicity of the N4-amine compared to the N3-amine, an electronic effect dictated by the position relative to the ring nitrogen. Advanced methods for achieving regiocontrol in pyridine functionalization, such as those involving pyridyne intermediates, offer powerful but complex alternatives for constructing highly substituted patterns. nih.govescholarship.org

Chemoselectivity : The primary chemoselectivity challenge is to dimethylate one exocyclic primary amine in the presence of another. This is directly tied to the regioselectivity issue and is solved by leveraging the differential reactivity of the two amino groups. Another consideration is to avoid methylation of the pyridine ring nitrogen. This is generally accomplished by using reaction conditions (e.g., non-acidic) where the ring nitrogen is not activated and is less nucleophilic than the exocyclic amines.

Stereoselectivity : The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis.

Scale-Up Considerations and Process Optimization for Academic and Industrial Relevance

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information on the synthesis, scale-up, or process optimization for the chemical compound specifically named “this compound”. The search for this compound and its direct synthetic precursors did not yield any relevant research findings, academic publications, or industrial process documentation.

The available chemical literature extensively covers the synthesis and applications of related, but structurally distinct, compounds such as 4-Dimethylaminopyridine (DMAP) and 3,4-diaminopyridine. However, methodologies and optimization data for these compounds are not applicable to the specifically requested molecule “this compound” due to differences in their chemical structures and functional groups.

Consequently, it is not possible to provide an article subsection on the scale-up considerations and process optimization for a compound for which the foundational synthetic methodologies are not documented in the public domain. Any discussion on this topic would be purely speculative and would not adhere to the required standards of scientific accuracy and reliance on existing research.

Therefore, the requested content for this specific subsection cannot be generated.

Chemical Reactivity and Mechanistic Investigations of 4 N,4 N Dimethylpyridine 3,4 Diamine

Electrophilic and Nucleophilic Substitution Reactions on the Pypyridine Moiety

Detailed experimental studies on the electrophilic and nucleophilic substitution reactions specific to the pyridine (B92270) moiety of 4-N,4-N-dimethylpyridine-3,4-diamine have not been identified in the surveyed literature.

Theoretically, the pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene (B151609). However, the presence of two powerful electron-donating groups, the primary amino (-NH₂) at the C-3 position and the dimethylamino (-N(CH₃)₂) at the C-4 position, would significantly activate the ring towards electrophiles. Both groups are ortho-, para-directing. The -N(CH₃)₂ group is a stronger activating group than -NH₂. Therefore, electrophilic attack would be strongly directed to the positions ortho and para to these groups, specifically the C-2, C-5, and C-6 positions. The precise regioselectivity would be a complex outcome of the competing directing effects and steric hindrance.

Conversely, nucleophilic aromatic substitution on the pyridine ring typically requires a good leaving group and/or strong electron-withdrawing substituents. Given that the title compound possesses two strong electron-donating groups and no inherent leaving groups on the ring, it is expected to be highly deactivated towards nucleophilic aromatic substitution under standard conditions.

Reactivity Profiles of the Diamine Functionalities

Specific research detailing the transformations of the primary amino group in this compound is not available in the current literature. However, based on the reactivity of the parent compound, 3,4-diaminopyridine (B372788), certain reactions can be anticipated. The adjacent amino groups in 3,4-diaminopyridine are known to be valuable precursors for the synthesis of fused heterocyclic systems. For instance, they can undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form substituted pyrido[3,4-b]pyrazines. sigmaaldrich.com Similarly, reaction with formic acid or other one-carbon synthons can lead to the formation of the imidazo[4,5-c]pyridine scaffold. sigmaaldrich.com It is plausible that the primary amino group of this compound would participate in similar cyclization reactions, provided the tertiary dimethylamino group does not introduce prohibitive steric or electronic interference.

There is no specific information in the scientific literature regarding the reactivity of the tertiary dimethylamine (B145610) group in this compound or its role in catalysis.

The vast majority of research on catalysis by dimethylaminopyridines focuses on 4-(Dimethylamino)pyridine (DMAP). wikipedia.org In DMAP, the dimethylamino group enhances the nucleophilicity of the pyridine ring nitrogen through resonance, making it a highly effective "supernucleophilic" catalyst for a wide range of reactions, particularly acyl transfer. wikipedia.orgsigmaaldrich.com While the title compound shares the 4-dimethylamino functionality, the presence of the adjacent primary amino group at the C-3 position would fundamentally alter the molecule's electronic and steric properties. This substitution would likely influence the basicity and nucleophilicity of both the pyridine nitrogen and the exocyclic amino groups, meaning its catalytic profile cannot be assumed to be identical to that of DMAP. Without experimental investigation, its potential efficacy and selectivity as a catalyst remain unknown.

Advanced Mechanistic Studies Elucidating Reaction Pathways and Intermediates

No advanced mechanistic studies, including kinetic analyses or intermediate characterization, have been published for reactions involving this compound. The sections below reflect this absence of specific data.

A search of the available scientific literature yielded no studies on kinetic isotope effects or transition state analysis for any reaction involving this compound. Such studies are essential for understanding reaction mechanisms, for instance, by determining whether a specific C-H bond is broken in the rate-determining step. Without specific reactions to analyze, this area remains unexplored for the title compound.

No literature is available on the use of spectroscopic probes to identify reaction intermediates, such as charge transfer complexes, in reactions with this compound. While studies on the formation of charge transfer complexes between electron acceptors and the related compound 4-(Dimethylamino)pyridine (DMAP) have been reported, similar investigations have not been extended to the 3,4-diamine derivative. Spectroscopic methods like UV-Vis, NMR, and IR spectroscopy are critical for detecting and characterizing transient species that provide insight into reaction pathways, but this has not been applied to the title compound.

Data Table Generation: Due to the lack of specific experimental data for this compound in the reviewed literature, no data tables containing research findings could be generated.

Theoretical and Computational Investigations of 4 N,4 N Dimethylpyridine 3,4 Diamine

In Silico Design and Prediction of Novel Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry offers a powerful toolkit for the in silico design of novel derivatives of 4-N,4-N-dimethylpyridine-3,4-diamine, enabling the prediction of their chemical properties and allowing for the targeted enhancement of reactivity or selectivity. By employing theoretical models, researchers can screen potential candidate molecules and prioritize synthetic efforts, thereby accelerating the discovery of compounds with desired functionalities. This approach is particularly valuable in understanding and manipulating the intricate electronic and steric effects that govern the chemical behavior of substituted pyridine (B92270) systems.

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting how these structural modifications translate into changes in reactivity. By calculating molecular properties like electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO gap), and reaction energy barriers, a quantitative assessment of a derivative's potential can be achieved. For example, a higher HOMO energy level in a derivative would suggest increased nucleophilicity and greater reactivity towards electrophiles. Conversely, the LUMO energy can indicate susceptibility to nucleophilic attack.

A hypothetical in silico study could explore a series of derivatives of this compound with substituents at the C2, C5, and C6 positions. The goal of such a study would be to identify derivatives with either enhanced nucleophilicity at the N3-amino group for improved performance in certain catalytic cycles, or altered regioselectivity in reactions involving the pyridine ring.

The following table presents hypothetical data from a computational screening of such derivatives, predicting their relative reactivity based on calculated electronic properties.

| Derivative (Substituent at C5) | Calculated HOMO Energy (eV) | Predicted Reaction Barrier (kcal/mol) for Electrophilic Addition at N3 | Predicted Regioselectivity (C6 vs. C2) for Electrophilic Aromatic Substitution |

| This compound (H) | -5.8 | 12.5 | 1.2 : 1 |

| 5-nitro-4-N,4-N-dimethylpyridine-3,4-diamine (NO₂) | -6.5 | 15.8 | 1 : 8 |

| 5-cyano-4-N,4-N-dimethylpyridine-3,4-diamine (CN) | -6.3 | 14.9 | 1 : 6 |

| 5-methoxy-4-N,4-N-dimethylpyridine-3,4-diamine (OCH₃) | -5.5 | 10.2 | 3 : 1 |

| 5-methyl-4-N,4-N-dimethylpyridine-3,4-diamine (CH₃) | -5.6 | 11.1 | 2.5 : 1 |

This predictive data allows for a rational selection of derivatives for synthesis. For example, a derivative with a C5-methoxy group is predicted to have a higher HOMO energy and a lower reaction barrier for electrophilic addition at the N3 position, suggesting enhanced reactivity. In contrast, a nitro group at the C5 position is predicted to decrease the nucleophilicity of the N3-amine and favor electrophilic attack at the C2 position of the ring.

Furthermore, computational models can be used to investigate the transition states of potential reactions, providing insights into the reaction mechanisms and the origins of selectivity. By analyzing the geometries and energies of transition states, researchers can understand why a particular derivative favors one reaction pathway over another. This level of detail is crucial for designing molecules with highly specific and predictable chemical behavior.

The principles of the aryne distortion model, which has been successfully applied to predict the regioselectivity of nucleophilic additions to 3,4-pyridynes, could also be adapted to design precursors to reactive intermediates from derivatives of this compound. nih.gov By introducing substituents that induce a specific distortion in a pyridyne intermediate, one could control the site of a subsequent reaction with a high degree of regioselectivity. nih.gov

Coordination Chemistry and Ligand Applications of 4 N,4 N Dimethylpyridine 3,4 Diamine

Chelation Behavior with Transition Metal Ions

The presence of two nitrogen donor atoms in a vicinal arrangement on the pyridine (B92270) ring—the endocyclic pyridine nitrogen and the exocyclic primary amino group at the 3-position—suggests that 4-N,4-N-dimethylpyridine-3,4-diamine has the potential to act as a chelating ligand. Chelation, the formation of a five- or six-membered ring with a central metal ion, generally leads to more stable complexes compared to those formed with monodentate ligands.

In the case of pyridine-3,4-diamine, the two nitrogen atoms are suitably positioned to form a stable five-membered chelate ring upon coordination to a metal ion. This bidentate chelation is a common feature for ligands with donor atoms in 1,2-positions on an aromatic ring. The dimethylamino group at the 4-position in this compound is expected to enhance the electron density on the pyridine ring through resonance, thereby increasing the basicity of the pyridine nitrogen and potentially strengthening its coordination to a metal ion.

Monodentate, Bidentate, and Polydentate Coordination Modes

While bidentate chelation is the most anticipated coordination mode for this compound, other modes are also possible depending on the reaction conditions, the nature of the metal ion, and the steric environment.

Monodentate Coordination: Under certain conditions, such as in the presence of a large excess of the ligand or with metal ions that have a strong preference for a specific coordination geometry, the ligand might coordinate in a monodentate fashion. In such cases, the more basic pyridine nitrogen would be the more likely coordination site.

Bidentate Coordination: As previously mentioned, the formation of a five-membered chelate ring through the pyridine nitrogen and the 3-amino group is the most probable coordination mode. This has been observed in related aminopyridine complexes, where the vicinal arrangement of nitrogen donors facilitates chelation.

Bridging Polydentate Coordination: It is also conceivable that the ligand could act as a bridging ligand, connecting two or more metal centers. For instance, the pyridine nitrogen could coordinate to one metal ion, while the 3-amino group coordinates to another. Furthermore, the 4-dimethylamino group, while sterically more hindered, could potentially participate in coordination under specific circumstances, leading to more complex polynuclear structures.

Stereochemical Aspects and Chirality in Metal-Ligand Complexes

The coordination of a bidentate ligand like this compound to an octahedral metal center can lead to the formation of chiral complexes. When multiple such ligands coordinate to a single metal ion, different diastereomers can be formed, designated by the prefixes Δ (delta) and Λ (lambda), which describe the right-handed or left-handed screw-like arrangement of the ligands around the metal center.

If a chiral derivative of this compound were to be used, for example, by introducing a chiral center in a substituent on the amino groups, the coordination to a metal ion would result in diastereomeric complexes. This is a common strategy in the design of chiral catalysts for enantioselective reactions. The inherent chirality of the ligand can influence the stereochemistry of the resulting complex and, consequently, the stereochemical outcome of the catalyzed reaction.

Synthesis and Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. Alcohols, such as methanol (B129727) or ethanol, are commonly used for the synthesis of such complexes.

The characterization of the resulting metal complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination. A shift in the stretching frequency of the C=N bond in the pyridine ring and the N-H bonds of the amino group upon complexation would indicate the involvement of these groups in bonding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of the pyridine ring and the amino groups upon coordination provide information about the binding mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center and the nature of the metal-ligand bonding.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal ion.

Catalytic Applications of Metal-4-N,4-N-dimethylpyridine-3,4-diamine Complexes in Organic Transformations

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the catalyst. The bidentate nature of this compound makes its metal complexes promising candidates for catalysis.

Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: Metal complexes of this compound are expected to be soluble in common organic solvents, making them suitable for use as homogeneous catalysts. Potential applications could include:

Cross-Coupling Reactions: Palladium complexes of pyridine-based ligands are well-known catalysts for Suzuki-Miyaura, Heck, and other cross-coupling reactions. nih.gov The electron-donating nature of the diamine ligand could enhance the catalytic activity of a palladium center.

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with nitrogen-based ligands are effective catalysts for the hydrogenation of various functional groups.

Oxidation Reactions: Copper complexes of aminopyridine ligands have been studied for their catalytic activity in oxidation reactions.

Heterogeneous Catalysis: To facilitate catalyst separation and recycling, the homogeneous metal complexes can be immobilized on a solid support. This can be achieved by modifying the ligand with a functional group that can be covalently attached to a support such as silica (B1680970) or a polymer. The resulting heterogeneous catalyst can be easily separated from the reaction mixture by filtration.

Table 1: Potential Catalytic Applications of Metal-4-N,4-N-dimethylpyridine-3,4-diamine Complexes

| Catalytic Reaction | Potential Metal Center | Rationale |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Electron-rich ligand enhances oxidative addition. |

| Heck Coupling | Palladium (Pd) | Bidentate chelation stabilizes the active species. |

| Asymmetric Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Chiral analogues can induce enantioselectivity. |

| Oxidation of Alcohols | Copper (Cu) | N,N-chelation can support redox cycling of copper. |

Applications of 4 N,4 N Dimethylpyridine 3,4 Diamine in Advanced Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst extensively used in organic synthesis. ontosight.aiwikipedia.org Its catalytic prowess stems from the resonance stabilization provided by the dimethylamino group to the pyridine (B92270) ring, which enhances the nucleophilicity of the ring nitrogen. wikipedia.org This unique electronic feature allows DMAP to facilitate a wide array of chemical transformations under mild conditions. catalysis-conferences.com

Precursor for Heterocyclic Compounds and Natural Product Analogues

While DMAP is most famous as a catalyst, its structural framework can also be incorporated into more complex molecules. It serves as a starting material for the synthesis of various functionalized heterocyclic compounds. For instance, DMAP facilitates the synthesis of thiophene (B33073) derivatives and 1,3-thiazolidin-4-ones under mild conditions, which are significant scaffolds in medicinal chemistry and materials science. catalysis-conferences.com

In the realm of natural product synthesis, DMAP is a crucial reagent, primarily as a catalyst for acylation and esterification reactions, often involving sterically hindered alcohols. sigmaaldrich.comgoogle.com Its high catalytic activity is indispensable in the total synthesis of complex natural products. Examples include its use in the acetylation step during the synthesis of Pravastatin and the benzoylation step in the synthesis of Terpestacin. google.com The annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes, which are precursors to biologically active molecules, is also efficiently mediated by DMAP. organic-chemistry.org

Intermediates in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. nih.govingentaconnect.com DMAP has proven to be an effective catalyst in various MCRs for the synthesis of diverse heterocyclic structures. researchgate.netacgpubs.org

One notable example is the Ugi four-component reaction (Ugi-4CR), a powerful tool for generating molecular diversity. nih.govnih.gov DMAP-based aldehydes have been utilized in diastereoselective Ugi reactions to produce chiral DMAP derivatives. nih.gov Specifically, the reaction of 4-(dimethylamino)-3-pyridinecarboxaldehyde with α-amino acids and an isocyanide yields 3-substituted DMAP derivatives with moderate to high diastereoselectivity. nih.gov This demonstrates the role of the DMAP scaffold as a building block for creating complex, chiral molecules through MCRs.

The table below summarizes selected DMAP-catalyzed multi-component reactions for the synthesis of heterocyclic compounds.

| Reaction Type | Reactants | Product | Catalyst | Ref. |

| Chromene Synthesis | Aromatic aldehydes, malononitrile, activated phenol | 2-amino-2-chromenes | p-Dimethylaminopyridine | acgpubs.org |

| Furo[3,2-c]coumarin Synthesis | 4-hydroxycoumarin, aldehyde, 2-bromo-1-phenylethanone | trans 2,3-dihydrofuro[3,2-c]coumarins | 4-(N,N-dimethylamino)pyridine | ingentaconnect.com |

| Pyrrolo[3,4-b]pyridine Synthesis | Enaminomaleimides and other components | Pyrrolo[3,4-b]pyridines | DMAP and DBU | researchgate.net |

Incorporation into Polymeric Architectures and Functional Materials

The unique properties of DMAP have led to its incorporation into polymeric materials to impart specific functionalities.

Monomer for Polymer Synthesis (e.g., polyimides, polyamides)

DMAP can act as a catalyst in polymerization reactions. For example, it catalyzes the ring-opening polymerization of lactide and lactic O-carboxylic anhydride. nih.gov Computational studies suggest that in this context, DMAP may function as a bifunctional catalyst. nih.gov It is also used as a catalyst in the carbodiimide-mediated synthesis of poly(L-lactide)-based networks. uq.edu.au While DMAP itself is not typically used as a primary monomer in the backbone of polyimides or polyamides, pyridine-containing diamines are synthesized to create polyimides with desirable thermal and mechanical properties. nih.govrsc.orgvt.edu Polymer-bound equivalents of DMAP have also been developed, which can be used as recyclable catalysts. scbt.comcymitquimica.com

Functionalization of Material Surfaces (e.g., nanoparticles, membranes)

DMAP has been effectively used as a capping agent for the stabilization of metal nanoparticles. Gold nanoparticles (AuNPs) stabilized with DMAP are water-soluble, positively charged, and relatively monodisperse. acs.orgresearchgate.net These DMAP-capped AuNPs can serve as versatile precursors for further functionalization through ligand-exchange reactions with thiols. acs.org Similarly, DMAP-stabilized palladium nanoparticles have been prepared and characterized. researchgate.net The functionalization of nanoparticles with DMAP and its derivatives can enhance their properties for applications such as drug delivery and antibacterial agents. researchgate.netnih.gov

In the area of membrane science, surface modification is crucial for improving performance and reducing fouling. nih.govmdpi.comnih.govescholarship.orgresearchgate.net While direct grafting of DMAP onto membranes is not widely reported, the principles of surface modification often involve creating active sites on the polymer surface that can then react with functional molecules. The nucleophilic nature of DMAP makes it a candidate for such post-modification strategies.

Advanced Sensor Technologies and Chemical Sensing Applications

The development of novel chemical sensors is a rapidly advancing field. Chiral derivatives of DMAP have been synthesized and investigated for their potential applications in asymmetric catalysis and chemical sensing. bham.ac.ukbham.ac.uk The design of these derivatives often includes features that allow for intramolecular interactions, such as cation-π interactions, which can be probed by fluorescence spectroscopy. bham.ac.uk The changes in the fluorescence response upon alkylation or acylation of these DMAP derivatives suggest their potential use in sensing applications. bham.ac.uk

Design Principles for Selective Analyte Recognition

No information available in the scientific literature.

Spectroscopic and Electrochemical Detection Mechanisms

No information available in the scientific literature.

Applications in Supramolecular Chemistry and Host-Guest Systems

No information available in the scientific literature.

Derivatization Strategies and Structure Reactivity Relationships of 4 N,4 N Dimethylpyridine 3,4 Diamine

Systematic Modification of the Pyridine (B92270) Core and Amino Groups

The synthetic versatility of the pyridine scaffold allows for systematic modifications to both the heterocyclic core and its amino substituents, enabling the fine-tuning of the molecule's properties. The parent compound, 3,4-diaminopyridine (B372788), serves as a common precursor for such modifications. google.com Derivatization strategies for 4-N,4-N-dimethylpyridine-3,4-diamine and related structures primarily involve:

N-Alkylation and N-Arylation: The primary amino group at the C-3 position is a key site for modification. It can undergo reactions with a variety of electrophiles to introduce alkyl, aryl, or other functional groups. This allows for the synthesis of a library of compounds with systematically varied steric and electronic properties.

Substitution on the Pyridine Ring: The pyridine ring itself can be modified through electrophilic aromatic substitution reactions, although the activating nature of the amino groups directs incoming substituents. Halogenation, nitration, or sulfonation can introduce functional handles for further transformations, such as cross-coupling reactions, to build more complex molecular architectures.

These modifications are crucial for developing novel derivatives with tailored functionalities. For instance, the synthesis of chiral derivatives is of significant interest for applications in asymmetric catalysis. nih.gov

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The introduction of different substituents onto the this compound framework has a profound impact on its chemical behavior. These effects can be broadly categorized into electronic and steric influences.

Electronic Effects and Hammett Correlations

The electronic nature of substituents significantly alters the electron density distribution within the pyridine ring and on the nitrogen atoms of the amino groups. Electron-donating groups (EDGs) increase the electron density, enhancing the basicity and nucleophilicity of the molecule. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing basicity and nucleophilicity.

These electronic effects can be quantified using the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.orglibretexts.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted compound.

k₀ or K₀ is the constant for the unsubstituted reference compound.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not the substituent.

By plotting log(k/k₀) against σ for a series of derivatives, a linear correlation can be established, providing valuable insights into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. researchgate.netnih.gov Such correlations are instrumental in understanding how substituents modulate the reactivity of the diaminopyridine system. fraunhofer.de

Steric Hindrance and Conformational Preferences

Beyond electronic effects, the size and spatial arrangement of substituents play a critical role in determining reactivity and selectivity. uni-regensburg.de

Steric Hindrance: Bulky groups introduced near the reactive centers (the C-3 amino group and the pyridine ring nitrogen) can impede the approach of reagents, thereby slowing down reaction rates. This steric shielding can also be exploited to achieve regioselectivity in reactions where multiple reactive sites are present. For example, steric hindrance can direct metalation reactions to a less hindered position on the pyridine ring. nih.gov

Conformational Preferences: The orientation of the amino groups relative to the pyridine ring can be influenced by the substituents. The lone pair of electrons on the nitrogen of the C-3 amino group can participate in conjugation with the pyridine π-system. Bulky substituents can force this group to twist out of the plane of the ring, disrupting conjugation and altering the molecule's electronic properties and reactivity.

Understanding the interplay between steric and electronic effects is crucial for the rational design of derivatives with specific catalytic or binding properties.

Synthesis and Characterization of Novel Derivatives with Tuned Properties

The synthesis of novel derivatives of this compound is driven by the goal of creating molecules with precisely tuned properties for specific applications. Starting from commercially available precursors like 3-nitro-4-aminopyridine, a common synthetic route involves reduction of the nitro group to afford 3,4-diaminopyridine, followed by selective N,N-dimethylation of the 4-amino group.

Further derivatization can lead to a wide array of novel compounds. For example, the design of diaminopyrimidine derivatives has been explored for their potential as kinase inhibitors in medicinal chemistry. nih.gov The synthesis often involves multi-step sequences, including protection-deprotection strategies and cross-coupling reactions to build molecular complexity.

Characterization of these new derivatives is typically achieved through a combination of spectroscopic and analytical techniques:

NMR Spectroscopy (¹H, ¹³C): To elucidate the molecular structure and confirm the position of substituents.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify key functional groups.

X-ray Crystallography: To determine the precise three-dimensional structure in the solid state, providing insights into bond lengths, bond angles, and intermolecular interactions.

The data gathered from these techniques are essential for correlating the structure of the synthesized derivatives with their observed chemical and physical properties.

Structure-Reactivity Correlations in Catalytic Cycles and Other Chemical Transformations

Derivatives of aminopyridines, particularly the related 4-Dimethylaminopyridine (DMAP), are renowned for their exceptional catalytic activity in a wide range of organic reactions, most notably acyl transfer reactions. mdpi.comscbt.com The catalytic power of these molecules stems from the high nucleophilicity of the pyridine ring nitrogen, which is enhanced by the strong electron-donating effect of the amino group at the C-4 position.

In a typical DMAP-catalyzed acylation, the catalytic cycle involves:

Activation: The nucleophilic pyridine nitrogen attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. wikipedia.orgresearchgate.net

Acyl Transfer: This activated intermediate is then readily attacked by a nucleophile (e.g., an alcohol), transferring the acyl group.

Catalyst Regeneration: The protonated catalyst is deprotonated by a stoichiometric base (like triethylamine) to regenerate the active catalyst for the next cycle.

By systematically modifying the structure of this compound, it is possible to modulate its catalytic activity. For instance, introducing electron-donating groups is expected to increase the nucleophilicity of the pyridine nitrogen, potentially leading to higher catalytic efficiency. Conversely, bulky substituents near the nitrogen atom could hinder its ability to act as a catalyst. Correlating these structural modifications with observed reaction rates allows for the development of more potent and selective catalysts.

Design Principles for Modulating Chemical Properties and Functional Behavior Through Structural Modification

The insights gained from structure-reactivity studies provide a set of design principles for creating new derivatives of this compound with desired properties. These principles are based on the predictable influence of substituent effects:

To Enhance Nucleophilicity/Basicity: Introduce strong electron-donating groups (e.g., -OCH₃, -NR₂) on the pyridine ring or on the C-3 amino group. Maintaining planarity to maximize resonance effects is also crucial.

To Tune Selectivity: Employ steric hindrance by introducing bulky substituents adjacent to a reactive site to block unwanted reactions and direct the transformation to a different position.

To Introduce Chirality: Attach chiral auxiliaries to the C-3 amino group or incorporate the pyridine core into a larger chiral scaffold. This is a key strategy for developing catalysts for asymmetric synthesis.

To Improve Solubility/Physical Properties: Incorporate functional groups that can alter the molecule's polarity or introduce specific intermolecular interactions. For example, adding long alkyl chains can increase solubility in nonpolar solvents.

By applying these principles, chemists can rationally design and synthesize novel functional molecules based on the this compound core, expanding their utility in catalysis, materials science, and beyond.

Future Directions and Emerging Research Avenues for 4 N,4 N Dimethylpyridine 3,4 Diamine

Exploration of Unconventional Reactivity Pathways and Synthetic Applications

Currently, there is no documented research on the unconventional reactivity or specific synthetic applications of 4-N,4-N-dimethylpyridine-3,4-diamine. The unique arrangement of the vicinal amino groups, with one being a dimethylamino substituent, suggests a rich and unexplored chemical reactivity profile. Future research could focus on several key areas:

Coordination Chemistry: The bidentate nature of the diamino functionality could be exploited in the synthesis of novel metal complexes. These complexes could exhibit interesting catalytic properties or be investigated for their potential in materials science.

Heterocycle Synthesis: The vicinal diamine motif is a valuable precursor for the synthesis of a variety of fused heterocyclic systems, such as imidazopyridines or pyrazinopyridines. Exploration of cyclization reactions with various electrophiles could lead to the discovery of new molecular scaffolds with potential applications in medicinal chemistry or as functional dyes.

Intramolecular Catalysis: The proximity of the primary amine and the dimethylamino group could enable unique intramolecular catalytic pathways for various organic transformations. This could lead to the development of novel organocatalysts with high selectivity and efficiency.

A systematic study of its reactivity with a range of electrophilic and nucleophilic reagents would be the first step in unlocking its synthetic potential.

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Optimization

Property Prediction: Machine learning models, trained on large datasets of known molecules, could be used to predict the physicochemical properties, spectral data (NMR, IR, etc.), and potential reactivity of this compound. nih.gov This would provide a theoretical foundation for its experimental investigation.

Reaction Prediction and Optimization: AI algorithms could be employed to predict potential synthetic routes to this compound and to optimize reaction conditions for its synthesis. nih.gov This could significantly accelerate the development of efficient and scalable synthetic protocols.

Discovery of Novel Applications: By screening virtual libraries of molecules, AI could identify potential applications for this compound and its derivatives in areas such as catalysis, materials science, or as pharmaceutical intermediates.

The lack of existing data for this specific molecule would necessitate the use of transfer learning techniques, leveraging knowledge from structurally similar compounds.

Development of Sustainable and Economical Production Methods

Currently, there are no established production methods for this compound. The development of sustainable and economical synthetic routes is a critical prerequisite for its widespread investigation and potential application. Future research in this area should focus on:

Green Chemistry Principles: The design of a synthesis should adhere to the principles of green chemistry, such as using renewable starting materials, minimizing waste, and employing environmentally benign solvents and catalysts. nih.govcitedrive.com

Catalytic Methods: The use of catalytic methods, rather than stoichiometric reagents, would improve the atom economy and reduce the environmental impact of the synthesis. Research into efficient catalytic amination or C-N coupling reactions would be highly relevant.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and efficiency. The development of a flow-based synthesis for this compound would be a significant advancement.

An efficient and cost-effective two-step synthesis of diaminopyridines from readily available bromo-chloropyridine starting materials has been reported, which could serve as a starting point for developing a route to the target molecule. researchgate.net

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions and Dynamic Processes

Advanced spectroscopic techniques are essential for characterizing novel compounds and understanding their reaction mechanisms. For this compound, a combination of spectroscopic and computational methods would be necessary to fully elucidate its structure and reactivity.

| Spectroscopic Technique | Potential Application for this compound |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the precise molecular structure and investigation of dynamic processes such as proton exchange or rotational barriers. |

| Infrared (IR) and Raman Spectroscopy | Identification of functional groups and monitoring of reaction progress by observing changes in vibrational modes. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation patterns, aiding in structural confirmation. |

| X-ray Crystallography | Unambiguous determination of the solid-state structure, providing insights into intermolecular interactions. |

| In-situ Spectroscopy (e.g., ReactIR) | Real-time monitoring of reactions involving this compound to understand reaction kinetics and identify intermediates. researchgate.net |

Computational methods, such as Density Functional Theory (DFT), could be used in conjunction with experimental data to predict spectroscopic properties and to model reaction pathways. chemicalbook.comresearchgate.net

Bridging Fundamental Research to High-Impact Chemical Technologies (Excluding Biological/Clinical)

While speculative at this stage, the unique structural features of this compound suggest several potential avenues for its application in high-impact chemical technologies, excluding the biological and clinical fields.

Functional Materials: The ability of the diamino functionality to participate in hydrogen bonding and coordination with metal ions could be utilized in the design of novel functional materials, such as metal-organic frameworks (MOFs), polymers with specific electronic or optical properties, or as components in charge-transfer complexes. nih.gov

Catalysis: As previously mentioned, the compound itself or its metal complexes could exhibit catalytic activity in a range of organic transformations. Its unique electronic and steric properties could lead to novel reactivity and selectivity compared to existing catalysts.

Electrochemistry: The pyridine (B92270) ring and amino substituents are redox-active, suggesting that this compound could be investigated for applications in electrochemistry, for example, as a component in redox flow batteries or as a mediator in electrochemical synthesis.

The realization of these potential applications is entirely dependent on the foundational research into the synthesis, characterization, and reactivity of this unexplored compound. The significant knowledge gap surrounding this compound presents a compelling opportunity for chemists to contribute to the fundamental understanding of heterocyclic chemistry and to potentially uncover a molecule with significant technological importance.

Q & A

Q. What are the recommended synthetic routes for 4-N,4-N-dimethylpyridine-3,4-diamine in laboratory and industrial settings?

Answer: Synthesis typically involves regioselective dimethylation of pyridine-3,4-diamine precursors. In laboratory settings, nucleophilic substitution with dimethylamine under reflux (60–80°C) achieves selective N-methylation . Industrial methods may employ continuous flow reactors to optimize yield (80–85%) and purity (>98%) by maintaining precise temperature and pressure control . Key considerations:

- Protecting groups (e.g., Boc) to prevent over-alkylation.

- Catalyst selection : Palladium/charcoal for hydrogenation steps.

Q. Table 1: Synthesis Parameter Comparison

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 12–24 hours | <2 hours (continuous flow) |

| Yield | 60–75% | 80–85% |

| Purity (HPLC) | 95–97% | >98% |

Q. What analytical techniques provide optimal structural characterization?

Answer: A multi-technique approach is critical:

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Feature | Structural Insight |

|---|---|---|

| ¹H NMR | δ 2.89 (s, 6H, N–CH₃) | Confirms dimethyl substitution |

| X-ray | C–H···O interactions (2.3–2.5 Å) | Compensates for lost H-bond donors |

Advanced Questions

Q. How to resolve contradictions in reported biological activity data?

Answer: Address discrepancies through:

- Assay standardization :

- Dose-response curves across 5-log concentrations.

- Parallel testing in ≥3 cell lines (e.g., HEK293, HeLa, MCF7) .

- Mechanistic studies :

Example : Variability in IC₅₀ values (e.g., 2–20 μM) was resolved by controlling oxygen tension (5% vs. 21% O₂) in cell cultures .

Q. How to design experiments for studying kinase inhibition mechanisms?

Answer: Critical parameters include:

- Kinetic profiling : Surface plasmon resonance (SPR) to measure binding kinetics (ka = 1×10³–1×10⁵ 1/Ms; kd = 1×10⁻⁴–1×10⁻² 1/s) .

- Mutagenesis : Target ATP-binding residues (e.g., K71A) to confirm binding specificity.

- Cellular assays : Use concentrations <10 μM to minimize off-target effects .

Q. Table 3: SPR Binding Data

| Parameter | Range | Interpretation |

|---|---|---|

| KD (nM) | 50–500 | Moderate to high potency |

Q. How do substitution patterns affect hydrogen bonding in crystal structures?

Answer: N,N-dimethyl substitution eliminates H-bond donors but induces compensatory interactions:

- C–H···O bonds : 2.3–2.5 Å distances stabilize layered packing .

- π-π stacking : 3.4–3.6 Å interplanar distances enhance lattice energy.

| Pattern | Frequency | Role |

|---|---|---|

| S(6) | 68% | 1D chain formation |

| R₂²(8) | 22% | 2D layer stabilization |

Q. What strategies enable robust structure-activity relationship (SAR) studies?

Answer: A three-tier framework:

Electronic Effects : DFT calculations (B3LYP/6-311+G**) to derive Hammett σ values.

Steric Maps : Connolly surfaces (1.4 Å probe radius) to compare substituent bulk.

Pharmacophore Alignment : RMSD <0.5 Å to match 3D features.

Q. Table 4: Analog Comparison

| Analog | LogP | PSA (Ų) | IC₅₀ (μM) |

|---|---|---|---|

| 4-NH₂,4-NH₂ derivative | -0.12 | 89.4 | 2.1 |

| 4-NMe₂,4-NMe₂ (target) | 0.85 | 45.2 | 8.9 |

QSAR models require ≥15 analogs with R² >0.85 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.